![molecular formula C17H17NO5S3 B2417607 methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034569-22-5](/img/structure/B2417607.png)
methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate is a derivative of thiophene.
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
a. Anticancer Properties: Molecules containing the thiophene ring system exhibit promising anticancer effects. Researchers have explored derivatives like “methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate” for their ability to inhibit cancer cell growth and metastasis .
b. Anti-Inflammatory Agents: Thiophene-based compounds, including those with hydroxypropyl and sulfamoyl moieties, possess anti-inflammatory properties. These molecules may serve as potential drug candidates for managing inflammatory conditions .
c. Antimicrobial Activity: Certain thiophene derivatives exhibit antimicrobial effects. While not all compounds in this class show inhibition against specific bacterial strains, further exploration of their structure-activity relationships could lead to novel antimicrobial agents .
Organic Electronics and Material Science
Thiophene derivatives play a crucial role in organic electronics and material science:
a. Organic Semiconductors: The thiophene ring system contributes to the development of organic semiconductors. These materials find applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
b. Corrosion Inhibitors: Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors. Their ability to protect metal surfaces from degradation makes them valuable in various applications .
Other Applications
Beyond the realms mentioned above, thiophene-based compounds have additional uses:
a. Metal Complexing Agents: Thiophene derivatives can form stable complexes with metal ions. These complexes find applications in catalysis and other chemical processes.
b. Insecticides: While not directly related to the compound , thiophene derivatives have been explored as potential insecticides due to their biological activity .
Mechanism of Action
Future Directions
Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . They have been proven to be effectual drugs in present respective disease scenario . Thus the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
methyl 3-[[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S3/c1-17(20,14-9-11-5-3-4-6-12(11)25-14)10-18-26(21,22)13-7-8-24-15(13)16(19)23-2/h3-9,18,20H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNZYYBZKQLWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(SC=C1)C(=O)OC)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate |
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